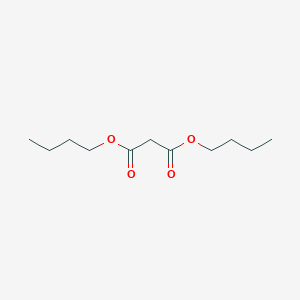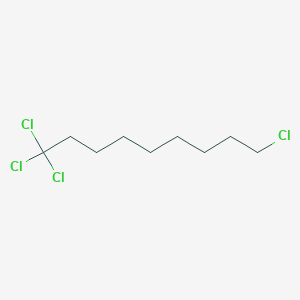
Dibutyl malonate
Übersicht
Beschreibung
Dibutyl malonate, also known as propanedioic acid dibutyl ester, is an organic compound with the molecular formula C11H20O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is a colorless liquid with a mild odor and is soluble in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyl malonate can be synthesized through the esterification of malonic acid with n-butanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or a solid acid catalyst like ZrO2-Ce2O3/SO4^2-. The reaction conditions include heating the mixture under reflux to azeotropically remove water, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar esterification methods. The process involves the continuous removal of water and the use of efficient catalysts to achieve high yields. The reaction is typically carried out in a batch or continuous reactor, and the product is purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base like sodium ethoxide.
Hydrolysis: Acidic or basic hydrolysis of this compound yields malonic acid and butanol.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form butyl acetate and carbon dioxide.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used as the base for alkylation reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for acidic or basic hydrolysis, respectively.
Decarboxylation: Heating the compound to high temperatures facilitates decarboxylation.
Major Products
Alkylation: Alkylated malonates
Hydrolysis: Malonic acid and butanol
Decarboxylation: Butyl acetate and carbon dioxide
Wissenschaftliche Forschungsanwendungen
Dibutyl malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used in catalytic reactions to produce α,β-unsaturated malonic esters.
Biomedical Research: Studies have investigated its role in apoptosis and neurodegeneration related to diseases like Huntington’s disease and ischemic stroke.
Material Science: this compound derivatives are explored for their organogelation capabilities and self-assembling behaviors.
Wirkmechanismus
The mechanism of action of dibutyl malonate in organic synthesis involves the formation of enolate ions. The compound is deprotonated by a base to form an enolate, which then undergoes nucleophilic substitution with alkyl halides to form alkylated products . The enolate formation and subsequent reactions are facilitated by the presence of two electron-withdrawing carbonyl groups, which stabilize the negative charge on the enolate ion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Another diester of malonic acid, commonly used in similar organic synthesis reactions.
Dimethyl malonate: A smaller ester of malonic acid, used in various synthetic applications.
Uniqueness
Dibutyl malonate is unique due to its longer butyl chains, which can influence its solubility and reactivity compared to diethyl and dimethyl malonates. The longer alkyl chains can also affect the physical properties of the compound, making it suitable for specific applications where other malonates may not be as effective .
Eigenschaften
IUPAC Name |
dibutyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-3-5-7-14-10(12)9-11(13)15-8-6-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKGQHYUYGYHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152288 | |
| Record name | Propanedioic acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-39-2 | |
| Record name | Propanedioic acid, dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl malonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the physical properties of dibutyl malonate?
A1: this compound is a colorless liquid with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol. While specific spectroscopic data is not provided in the papers, its structure can be confirmed using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.
Q2: How is this compound synthesized, and what are the optimal conditions for its production?
A2: this compound can be synthesized via the esterification of malonic acid with butanol. Research suggests using a solid acid catalyst like ZrO2-Ce2O3/SO42- [] or Ti(SO4)2/C [] for this reaction. Optimal conditions vary but typically involve a molar ratio of malonic acid to butanol between 1:2.5 and 1:3, temperatures around 150°C, and a catalyst loading around 1g per 100 mmol of malonic acid. [, ]
Q3: How does the structure of this compound influence its reactivity?
A4: The presence of two ester groups in this compound makes it susceptible to hydrolysis and transesterification reactions. Additionally, the alpha-carbon positioned between the two carbonyl groups possesses acidic protons, enabling it to participate in reactions like alkylations and condensations. []
Q4: Can this compound be produced from renewable sources, and what are the implications for its sustainability?
A5: While the provided research does not explicitly discuss the synthesis of this compound from renewable sources, it highlights that the organic acids used in its esterification could potentially be sourced from fermentation processes. This route aligns with the broader research focus on sustainable biofuels. [] Additionally, exploring catalytic pathways for its synthesis using heterogeneous catalysts like ZrO2-Ce2O3/SO42- and Ti(SO4)2/C can contribute to greener and more efficient production methods. [, ]
Q5: Are there any analytical techniques used to quantify this compound in environmental samples?
A6: The research mentions that this compound can be analyzed through a derivatization process using BF3/n-butanol followed by GC/MS (Gas Chromatography/Mass Spectrometry) analysis. This method allows for the detection and quantification of this compound in aerosol samples, offering insights into its presence and concentration in the environment. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















